molecular formula C23H33NaO5 B1681366 Treprostinil sodium CAS No. 289480-64-4

Treprostinil sodium

Cat. No. B1681366
M. Wt: 412.5 g/mol
InChI Key: IQKAWAUTOKVMLE-ZSESPEEFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Treprostinil sodium is a stable tricyclic analogue of prostacyclin that promotes the vasodilation of pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation . It is used to treat symptoms of pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease .


Synthesis Analysis

A new synthesis of treprostinil is described using a plug flow reactor in two of the key steps. First, a Claisen rearrangement reaction is described in scaled flow at multigram amounts. Yields and selectivity of this step are sharply improved compared to those from previous syntheses .


Molecular Structure Analysis

The molecular formula of Treprostinil sodium is C23H33NaO5 . For more detailed structural information, please refer to the source .


Chemical Reactions Analysis

The key steps in the synthesis of Treprostinil involve a Claisen rearrangement reaction and a Pauson–Khand reaction in flow under catalytic conditions with 5 mol% of cobalt carbonyl and only 3 equiv. of CO .


Physical And Chemical Properties Analysis

The molecular weight of Treprostinil sodium is 390.5131 and its molecular formula is C23H33NaO5 . For more detailed physical and chemical properties, please refer to the source .

Scientific Research Applications

Pharmacokinetics and Bioequivalence

  • Bioequivalence of Intravenous and Subcutaneous Administration : Treprostinil sodium is effective when administered via continuous subcutaneous infusion for pulmonary arterial hypertension (PAH). A study confirmed the bioequivalence of intravenous and subcutaneous administration routes in normal volunteers (Laliberte et al., 2004).
  • Comprehensive Pharmacokinetic Review : Treprostinil is available in various formulations and routes of administration, including intravenous, subcutaneous, inhaled, and oral. This versatility aids in clinical decision-making for treating PAH patients (Kumar et al., 2016).

Molecular Action and Therapeutic Potential

  • PPARbeta Activation and Pulmonary Hypertension : Treprostinil sodium activates the nuclear receptor peroxisome proliferator-activated receptor beta (PPARbeta), suggesting it could be a therapeutic target for pulmonary hypertension treatment. This activation inhibits proliferation of human lung fibroblasts, indicating potential for reducing remodeling associated with pulmonary hypertension (Ali et al., 2006).
  • Treatment of Critical Limb Ischemia : In a study on critical limb ischemia (CLI), treprostinil sodium showed a positive effect on ischemic rest pain and ischemic wound healing, suggesting its potential application beyond pulmonary conditions (Berman et al., 2006).

Stability and Storage

  • Stability in Plastic Syringe Pump Reservoirs : A study assessed the physical and chemical stability of treprostinil sodium injections in different concentrations, finding minimal changes in treprostinil concentration over 60 days at various temperatures. This underscores the drug's stability for long-term use (Xu et al., 2004).

Pharmacodynamics in Combination Therapy

  • Effect on Warfarin Pharmacodynamics and Pharmacokinetics : A study evaluated the interaction of treprostinil infusion with warfarin, a common anticoagulant. It concluded that treprostinil does not significantly alter warfarin's effects, indicating compatibility in combination therapies (Wade et al., 2003).

Clinical Applications and Trials

  • Inhaled Administration for PAH : Inhaled treprostinil sodium is FDA-approved for PAH treatment. Clinical trials demonstrated its safety and effectiveness in improving exercise capacity and quality of life for PAH patients (Ferrantino & White, 2011).
  • Treprostinil in Systemic Sclerosis and Digital Ischemia : Oral treprostinil diethanolamine, a variant of treprostinil sodium, showed promise in improving cutaneous perfusion and temperature in scleroderma patients with digital ischemia (Shah et al., 2013).

Safety And Hazards

Treprostinil is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Treprostinil is available in three different formulations and four different routes of administration: Remodulin® (treprostinil sodium, intravenous and subcutaneous administration), Tyvaso® (treprostinil sodium, inhaled administration), and Orenitram® (treprostinil diolamine, oral administration) for the treatment of pulmonary arterial hypertension (PAH) . The future directions of Treprostinil sodium could involve exploring its efficacy in other routes of administration or in combination with other drugs.

properties

IUPAC Name

sodium;2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5.Na/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);/q;+1/p-1/t16-,17-,18+,19-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKAWAUTOKVMLE-ZSESPEEFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81846-19-7 (Parent)
Record name Treprostinil sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289480644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Treprostinil sodium

CAS RN

289480-64-4
Record name Treprostinil sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289480644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (((1R,2R,3aS,9aS)-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-((3S)-3-hydroxyoctyl)-1H-benz(f)inden-5-yl)oxy)-, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TREPROSTINIL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JZ75N2NT6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Treprostinil sodium
Reactant of Route 2
Treprostinil sodium
Reactant of Route 3
Reactant of Route 3
Treprostinil sodium
Reactant of Route 4
Reactant of Route 4
Treprostinil sodium
Reactant of Route 5
Reactant of Route 5
Treprostinil sodium
Reactant of Route 6
Treprostinil sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.